molecular formula C10H9BrClF3S B14043759 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene

Katalognummer: B14043759
Molekulargewicht: 333.60 g/mol
InChI-Schlüssel: ARAFSTJIKQOTFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H9BrClF3S

Molekulargewicht

333.60 g/mol

IUPAC-Name

2-(3-bromopropyl)-4-chloro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI-Schlüssel

ARAFSTJIKQOTFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)CCCBr)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.